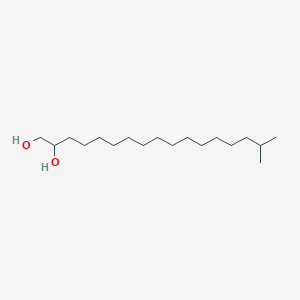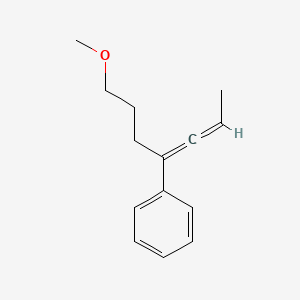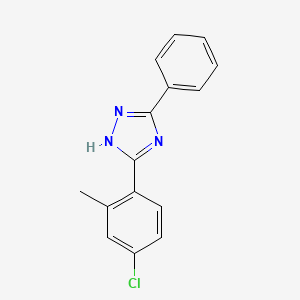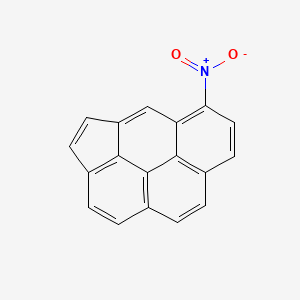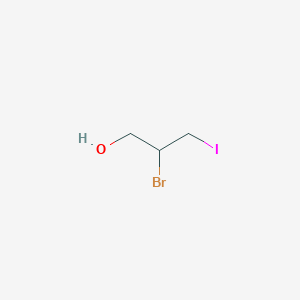
2-Bromo-3-iodopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-iodopropan-1-ol is an organic compound that belongs to the class of halohydrins It is characterized by the presence of both bromine and iodine atoms attached to a three-carbon chain with a hydroxyl group at the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodopropan-1-ol can be achieved through several methods. One common approach involves the halogenation of allyl alcohol. The reaction typically proceeds via the addition of bromine and iodine to the double bond of allyl alcohol, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as carbon disulfide and the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-iodopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, under basic conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in ethanol are commonly used for substitution reactions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed to facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Various substituted halides and alcohols.
Elimination: Alkenes such as propene.
Oxidation: Aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-iodopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-iodopropan-1-ol involves its reactivity with nucleophiles and bases. The presence of both bromine and iodine atoms makes it a versatile compound for various chemical transformations. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and halogen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopropan-1-ol: Similar in structure but lacks the bromine atom.
1-Bromo-2-propanol: Similar but with the bromine atom at a different position.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group instead of iodine.
Uniqueness
2-Bromo-3-iodopropan-1-ol is unique due to the presence of both bromine and iodine atoms, which imparts distinct reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of chemical transformations compared to compounds with only one halogen atom.
Eigenschaften
CAS-Nummer |
88380-84-1 |
|---|---|
Molekularformel |
C3H6BrIO |
Molekulargewicht |
264.89 g/mol |
IUPAC-Name |
2-bromo-3-iodopropan-1-ol |
InChI |
InChI=1S/C3H6BrIO/c4-3(1-5)2-6/h3,6H,1-2H2 |
InChI-Schlüssel |
RTWQDVOBRUXYLE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CI)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
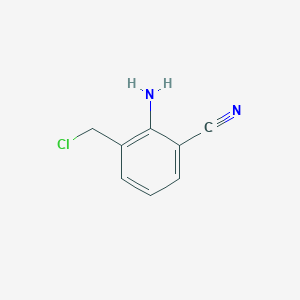
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)
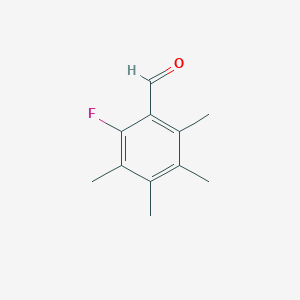
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

